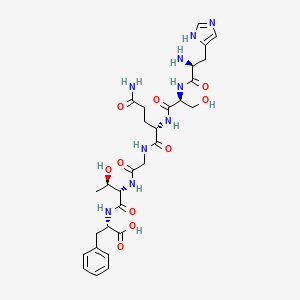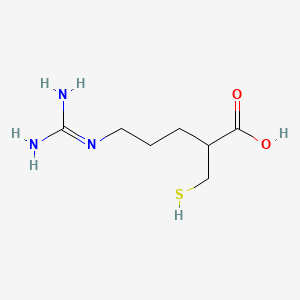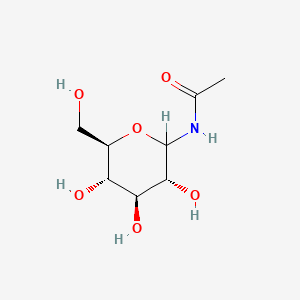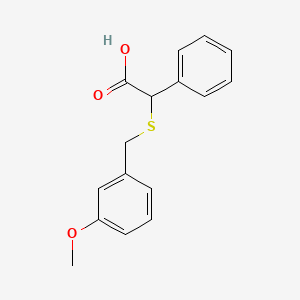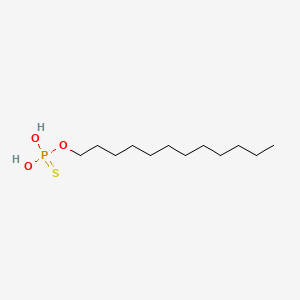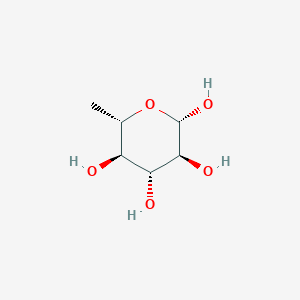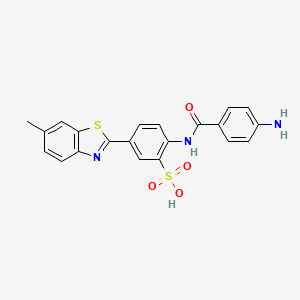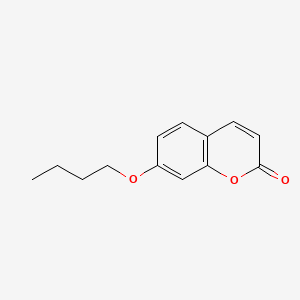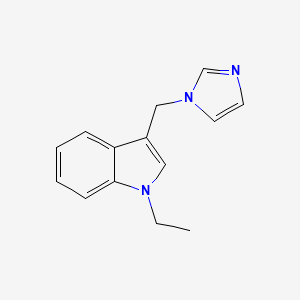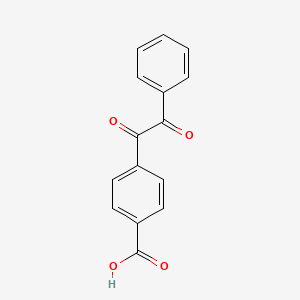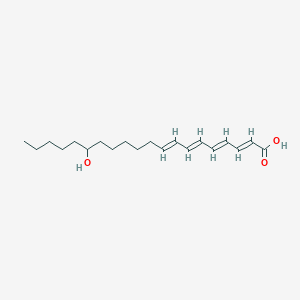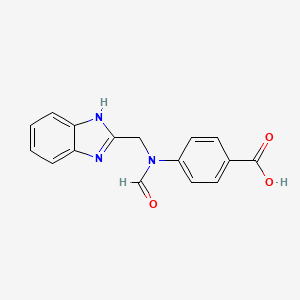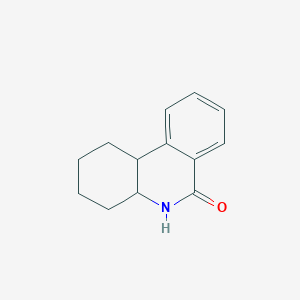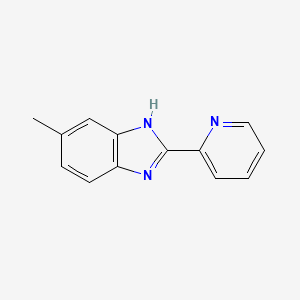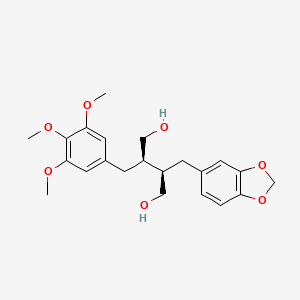
(-)-Dihydroclusin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Dihydroclusin is a natural product found in Justicia procumbens and Piper cubeba with data available.
Wissenschaftliche Forschungsanwendungen
Inhibition of Cytochrome P450 3A4
- Evidence : (-)-Dihydroclusin has been identified as a potent and selective inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). This inhibition was found to be mechanism-based, indicating that (-)-Dihydroclusin inactivates CYP3A4 in a time-, concentration-, and NADPH-dependent manner. The formation of a metabolite intermediate complex is suggested to be the mode of action for this inhibition (Usia, Watabe, Kadota, & Tezuka, 2005).
Antioxidant Properties
- Evidence : Studies on dihydrochalcones, a group of compounds that include (-)-Dihydroclusin, have shown that they possess significant antioxidant activities. These activities were demonstrated against stable free radicals and in the prevention of lipid peroxidation in cell membranes. This suggests a potential role for (-)-Dihydroclusin as an antioxidant (Nakamura, Watanabe, Miyake, Kohno, & Osawa, 2003).
Cytotoxic Activity
- Evidence : (-)-Dihydroclusin, along with other lignans, was isolated from certain plants and tested for cytotoxic activity against various cancer cell lines. Some of these lignans showed interesting activity, particularly against HeLa cells, indicating a potential for (-)-Dihydroclusin in cancer research (Gigliarelli et al., 2018).
Eigenschaften
CAS-Nummer |
73149-51-6 |
|---|---|
Produktname |
(-)-Dihydroclusin |
Molekularformel |
C22H28O7 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(2R,3R)-2-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C22H28O7/c1-25-20-9-15(10-21(26-2)22(20)27-3)7-17(12-24)16(11-23)6-14-4-5-18-19(8-14)29-13-28-18/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3/t16-,17-/m0/s1 |
InChI-Schlüssel |
FDHFWHRGVDRJIK-IRXDYDNUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H](CO)[C@@H](CC2=CC3=C(C=C2)OCO3)CO |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CO)C(CC2=CC3=C(C=C2)OCO3)CO |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CO)C(CC2=CC3=C(C=C2)OCO3)CO |
Andere CAS-Nummern |
73149-51-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



